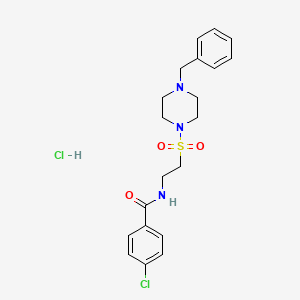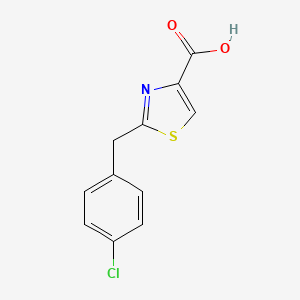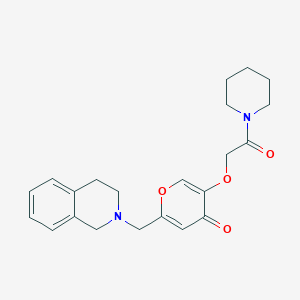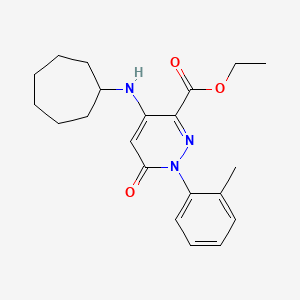
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-chlorobenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-4-chlorobenzamide hydrochloride is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structure suggests it may have been designed to interact with biological targets such as receptors or enzymes, given the presence of a benzylpiperazine moiety, which is a common feature in molecules with central nervous system activity.
Synthesis Analysis
The synthesis of related compounds involves the use of sulfanilic amide as a starting material, as seen in the synthesis of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide . The process typically includes the formation of amide bonds and may involve steps such as sulfonylation, chlorination, and the introduction of a benzylpiperazine group. The synthesis is likely to be multi-step and requires careful control of reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of related benzamide compounds has been characterized using techniques such as ^1H NMR, IR, and MS . These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall molecular geometry. For the compound , similar analytical techniques would likely reveal the presence of a sulfonyl group attached to a benzylpiperazine and a chlorobenzamide moiety.
Chemical Reactions Analysis
Compounds with a benzylpiperazine and benzamide structure can participate in various chemical reactions. For instance, N-Benzylcarboxamides have been shown to react with chlorosulfonic acid to yield sulfonyl chlorides, which can then be condensed with nucleophiles to give amino acid derivatives . These reactions are indicative of the reactive nature of the amide bond and the potential for further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a sulfonyl group, a benzylpiperazine, and a chlorobenzamide moiety would affect the compound's solubility, melting point, and stability. The benzylpiperazine moiety, in particular, is known to confer high affinity for certain receptor subtypes, as seen in the potent and selective dopamine D4 ligand N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide . This suggests that the compound may also exhibit significant binding affinity to biological targets, which could be explored in pharmacodynamic studies.
科学的研究の応用
Facile Synthesis and Reactions
Researchers have developed methods for the synthesis and reactions of N-Benzylcarboxamides, leading to the creation of amino acid derivatives and dipeptide methyl esters. These compounds have potential applications in peptide synthesis, highlighting the versatility of benzylpiperazinyl sulfonyl compounds in organic chemistry (El-Sayed, 1997). Similarly, the preparation of N-benzimidoylsulfilimines through reactions involving chlorobenzamidine showcases another facet of chemical synthesis where such compounds could serve as intermediates in the production of various organic molecules (Fuchigami & Odo, 1977).
Hydrolysis Studies
The study of acid-catalyzed hydrolysis of N-substituted 4-chlorobenzamides, including variations like N-methyl, N-ethyl, and others, provides insights into the chemical stability and reactivity of these compounds. This research can inform the development of pharmaceuticals by understanding how these compounds behave under different conditions (Hyland & O'Connor, 1973).
Microbial and Anticancer Studies
Compounds with the sulfonamide moiety, such as those synthesized from benzothiazole derivatives, have been evaluated for their antibacterial and antifungal activities. This indicates the potential use of benzylpiperazinyl sulfonyl compounds in the development of new antimicrobial agents (Patel & Agravat, 2007). Moreover, new sulfonamide derivatives have been synthesized and shown to activate p38/ERK phosphorylation in cancer cells, suggesting their use in cancer therapy (Cumaoğlu et al., 2015).
Herbicide Development
The creation of N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide showcases the agricultural application of such compounds as herbicides, demonstrating their utility in managing weed growth in various crops (Viste, Cirovetti, & Horrom, 1970).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-chlorobenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S.ClH/c21-19-8-6-18(7-9-19)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)16-17-4-2-1-3-5-17;/h1-9H,10-16H2,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHKWERZMIXKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)

![2-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2527054.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2527057.png)
![4-chloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2527059.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2527060.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2527063.png)
![(2S)-1-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2527065.png)
![N-(2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2527066.png)